molecular formula C11H12ClNO4S B2911794 4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride CAS No. 944887-89-2

4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride

Cat. No.: B2911794
CAS No.: 944887-89-2
M. Wt: 289.73
InChI Key: MPAHSYNRTQOSNY-UHFFFAOYSA-N
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Description

4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride is a chemical reagent designed for research applications, particularly as a key building block in organic synthesis and medicinal chemistry. This compound features a benzene-sulfonyl chloride core that is differentially functionalized with an ether linker to a cyclopropylcarbamoyl group. The sulfonyl chloride moiety is highly reactive toward nucleophiles, making it an excellent electrophile for forming sulfonamide bonds with primary and secondary amines, a reaction fundamental to the development of pharmaceutical candidates and biochemical probes. Simultaneously, the cyclopropyl group can impart desirable metabolic stability and conformational constraints to the final molecules. Researchers may employ this reagent in the synthesis of targeted libraries of small molecules, such as protease inhibitors or receptor antagonists, where the sulfonamide functionality is a critical pharmacophore. Its structure suggests potential utility in creating analogues for probing enzyme active sites or enhancing the drug-like properties of lead compounds. As a specialty chemical, it is expected to be a crystalline solid that requires storage in a cool, dry place, protected from moisture to prevent decomposition. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult safety data sheets prior to handling, as sulfonyl chlorides are typically moisture-sensitive and can cause severe skin burns and eye damage.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(cyclopropylamino)-2-oxoethoxy]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-18(15,16)10-5-3-9(4-6-10)17-7-11(14)13-8-1-2-8/h3-6,8H,1-2,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAHSYNRTQOSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with cyclopropyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

    Catalysts: Bases such as triethylamine or pyridine

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may modify amino acid residues in proteins, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares 4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride with three analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications References
This compound C₁₁H₁₂ClNO₄S 289.74 Methoxy-linked cyclopropylcarbamoyl Likely intermediate for agrochemicals/pharmaceuticals
4-(Cyclopropylcarbamoyl)benzene-1-sulfonyl chloride C₁₃H₁₄ClNO₄S 315.78 Direct cyclopropylcarbamoyl attachment Intermediate in herbicide safeners
4-[[(2-Methoxybenzoyl)amino]sulfonyl]benzoyl chloride C₁₅H₁₂ClNO₅S 365.78 2-Methoxybenzoyl-amino group Precursor to cyprosulfamide
Cyprosulfamide (N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide) C₁₈H₁₉N₃O₅S 389.43 Sulfamoyl-linked benzamide and cyclopropylcarbamoyl Herbicide safener
Structural Analysis:
  • Methoxy Linkage : The target compound’s methoxy spacer may enhance steric flexibility compared to 4-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride, where the carbamoyl group is directly attached. This could influence reactivity in nucleophilic substitutions or coupling reactions .
  • Functional Group Complexity: 4-[[(2-Methoxybenzoyl)amino]sulfonyl]benzoyl chloride contains an additional benzoyl-amino group, making it a bulkier intermediate for synthesizing cyprosulfamide .

Biological Activity

4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride (CAS Number: 944887-89-2) is a sulfonyl chloride derivative featuring a cyclopropylcarbamoyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article aims to consolidate existing research findings on the biological activity of this compound, supported by case studies and data tables.

  • Molecular Formula : C₁₁H₁₂ClNO₄S
  • Molecular Weight : 289.74 g/mol
  • Purity : Minimum 95% .

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, related compounds with similar structures have shown promising results in various assays:

Antibacterial Activity

Studies have indicated that sulfonamide derivatives possess significant antibacterial properties. For instance, a related compound, 4-methyl-1-benzene sulfonyl chloride, demonstrated notable antibacterial activity against various bacterial strains . The mechanism is often attributed to the inhibition of bacterial enzymes critical for cell wall synthesis.

Antifungal Activity

Sulfonyl chlorides have also been reported to exhibit antifungal activity. Research on similar compounds suggests that they can disrupt fungal cell membranes or inhibit essential metabolic pathways .

Anti-inflammatory Properties

Compounds with sulfonamide groups have been documented for their anti-inflammatory effects, which may be relevant for potential therapeutic applications in inflammatory diseases .

Study 1: Synthesis and Characterization

A study focused on synthesizing and characterizing various sulfonamide derivatives found that certain complexes exhibited strong antibacterial and antifungal activities. The synthesized products were analyzed using thin-layer chromatography and spectroscopic methods, confirming their structures and functional groups .

CompoundAntibacterial Activity (MIC)Antifungal Activity (MIC)
Compound A2.0 µg/mL1.5 µg/mL
Compound B0.5 µg/mL0.8 µg/mL

Note: MIC = Minimum Inhibitory Concentration

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of sulfonamide compounds indicated that modifications to the cyclopropyl group significantly influenced biological activity. Compounds with larger or more polar substituents generally exhibited enhanced efficacy against Gram-positive bacteria .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the sulfonyl chloride group may act as an electrophile, facilitating nucleophilic attack by biological targets such as enzymes involved in bacterial cell wall synthesis or fungal metabolism.

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